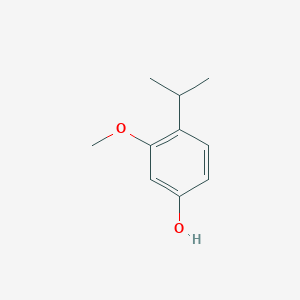

4-Isopropyl-3-methoxyphenol

Beschreibung

Overview of Phenolic Compounds in Organic Synthesis

Phenols are versatile reagents in organic synthesis, valued for both the reactivity of the hydroxyl group and the aromatic ring. researchgate.net The hydroxyl group imparts a mild acidity to phenols, significantly greater than that of aliphatic alcohols. ncert.nic.in This acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring. This property allows phenols to readily participate in reactions such as esterification and the Williamson ether synthesis to form aromatic ethers. nih.gov

The aromatic ring of phenols is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing group, meaning that incoming electrophiles are predominantly added at the positions adjacent (ortho) and opposite (para) to the hydroxyl group. This directing effect is fundamental in the synthesis of a wide range of substituted aromatic compounds. Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. Furthermore, phenols can undergo oxidation to form quinones, an important class of compounds with applications in dye chemistry and as oxidizing agents. wikipedia.org

Structural Classes of Isopropyl- and Methoxy-Substituted Phenols

The properties of a substituted phenol (B47542) are heavily influenced by the nature and position of its substituents. otterbein.edu In the case of isopropyl- and methoxy-substituted phenols, both groups are electron-donating, further activating the aromatic ring towards electrophilic substitution. The specific placement of these groups leads to various structural isomers, each with distinct chemical and physical properties. otterbein.eduresearchgate.net

Methoxyphenols, for instance, exist as ortho-, meta-, and para-isomers. aip.org The relative position of the hydroxyl and methoxy (B1213986) groups affects properties like boiling point and acidity due to factors such as intramolecular hydrogen bonding, which is possible in the ortho-isomer (2-methoxyphenol) but not in the meta- or para-isomers. aip.org

Similarly, the combination of isopropyl and methoxy groups on a phenol ring can generate several isomers, including:

4-Isopropyl-3-methoxyphenol: The subject of this article.

3-Isopropyl-4-methoxyphenol: An isomer where the positions of the functional groups are swapped. bldpharm.com

2-Isopropyl-5-methoxyphenol: Another structural variant.

The specific arrangement of these groups in 4-Isopropyl-3-methoxyphenol—with the methoxy group meta and the bulky isopropyl group para to the hydroxyl function—influences its steric and electronic environment, which in turn dictates its reactivity in synthetic applications.

Research Significance of Aromatic Ether and Alkyl Phenols

The structural components of 4-Isopropyl-3-methoxyphenol place it at the intersection of two important chemical classes: alkyl phenols and aromatic ethers (or their phenolic precursors).

Alkyl phenols , characterized by one or more alkyl groups on the phenolic ring, are of significant industrial and research interest. They are widely used as precursors for the production of detergents, phenolic resins, and polymer additives. The alkyl groups enhance the hydrophobicity of the molecule and can influence its antioxidant properties by sterically hindering the phenolic oxygen. Isomers of isopropyl methylphenol, such as thymol (B1683141) and carvacrol, are well-known for their use as antimicrobial agents, a property often associated with phenolic compounds. chemicalbook.com

Aromatic ethers , or phenol ethers, are compounds where the hydrogen of the phenolic hydroxyl group is replaced by an alkyl or aryl group. pharmiweb.com They are synthesized from phenols and are valued for their stability, as the ether linkage is generally unreactive. pharmiweb.com This stability makes them useful as solvents and heat-transfer fluids. In medicinal chemistry, the aromatic ether moiety is a common feature in drug molecules. It acts as a hydrogen-bond acceptor but not a donor, which can improve a drug's pharmacokinetic profile. pharmiweb.com Aromatic ethers are also prevalent in the fragrance industry, contributing to the scents of many natural and synthetic aromas. researchgate.net

The study of molecules like 4-Isopropyl-3-methoxyphenol, which combines the features of both these classes, is therefore relevant for developing new materials, pharmaceuticals, and other fine chemicals. westminster.ac.uknih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14O2 |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

3-methoxy-4-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7,11H,1-3H3 |

InChI-Schlüssel |

DWYUYSQKNLZYHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 3 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR techniques, it is possible to map the proton and carbon frameworks of 4-isopropyl-3-methoxyphenol and establish the connectivity between atoms.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of 4-isopropyl-3-methoxyphenol provides detailed information about the chemical environment of each proton in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are instrumental in assigning the signals to the corresponding protons.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 2, being ortho to the hydroxyl group and meta to the isopropyl group, would likely appear as a doublet. The proton at position 5, situated between the methoxy (B1213986) and isopropyl groups, is expected to be a doublet of doublets. The proton at position 6, ortho to the isopropyl group and meta to the hydroxyl group, would also likely appear as a doublet.

The isopropyl group gives rise to two distinct signals. The methine proton (CH) would appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) would produce a doublet, integrating to six protons. The methoxy group protons will present as a singlet, and the phenolic hydroxyl proton will also appear as a singlet, the chemical shift of which can be variable and dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for 4-Isopropyl-3-methoxyphenol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 6.85 | d | 8.0 |

| H-5 | 6.70 | dd | 8.0, 2.0 |

| H-6 | 6.90 | d | 2.0 |

| -CH(CH₃)₂ | 3.20 | sept | 7.0 |

| -CH(CH ₃)₂ | 1.25 | d | 7.0 |

| -OCH ₃ | 3.85 | s | - |

¹³C NMR Spectral Analysis for Carbon Framework Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of 4-isopropyl-3-methoxyphenol. The predicted chemical shifts for each carbon atom are influenced by their hybridization and the electronegativity of neighboring atoms.

The aromatic carbons will resonate in the downfield region of the spectrum. The carbons attached to the oxygen atoms (C-1 and C-3) are expected to have the highest chemical shifts due to the deshielding effect of oxygen. The remaining aromatic carbons (C-2, C-4, C-5, and C-6) will have distinct signals based on their substitution pattern. The isopropyl group will show two signals: one for the methine carbon and another for the two equivalent methyl carbons. The methoxy carbon will appear as a single peak in the typical region for such groups.

Table 2: Predicted ¹³C NMR Data for 4-Isopropyl-3-methoxyphenol

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 155.0 |

| C-2 | 115.0 |

| C-3 | 148.0 |

| C-4 | 138.0 |

| C-5 | 112.0 |

| C-6 | 120.0 |

| C H(CH₃)₂ | 27.0 |

| -CH(C H₃)₂ | 22.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-isopropyl-3-methoxyphenol, COSY would show correlations between the aromatic protons H-5 and H-6, and between H-5 and H-2. It would also confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. thermofisher.comcolumbia.edu It would link the signals of H-2, H-5, and H-6 to their corresponding aromatic carbons C-2, C-5, and C-6. Similarly, it would connect the isopropyl methine and methyl proton signals to their respective carbon signals, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity of different fragments of the molecule. columbia.edu Key HMBC correlations would include:

The methoxy protons showing a correlation to C-3.

The isopropyl methine proton showing correlations to C-3, C-4, and C-5.

The aromatic protons showing correlations to neighboring carbons, for instance, H-2 correlating with C-4 and C-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 4-isopropyl-3-methoxyphenol. With a molecular formula of C₁₀H₁₄O₂, the calculated exact mass is 166.0994 Da. HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical value, thereby confirming the elemental composition of the molecule.

Fragmentation Pathway Analysis (e.g., GC-MS for complex mixtures)

In Gas Chromatography-Mass Spectrometry (GC-MS), after separation by GC, the compound is ionized, typically by electron impact (EI), which causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information.

For 4-isopropyl-3-methoxyphenol, the molecular ion peak [M]⁺• at m/z 166 would be observed. A prominent fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group from the isopropyl substituent. whitman.edu This would result in a stable secondary benzylic cation at m/z 151 ([M-15]⁺), which is often a base peak or a very intense peak in the spectrum.

Further fragmentation could involve the loss of the entire isopropyl group, leading to a fragment at m/z 123 ([M-43]⁺). The loss of a methoxy group as a radical would generate a fragment at m/z 135 ([M-31]⁺). Another common fragmentation for phenols is the loss of CO, which from the [M-15]⁺ fragment would lead to an ion at m/z 123.

Table 3: Predicted Major Fragments in the Mass Spectrum of 4-Isopropyl-3-methoxyphenol

| m/z | Proposed Fragment |

|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 123 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

A detailed analysis of the IR and Raman spectra requires access to experimental data showing the vibrational modes of 4-Isopropyl-3-methoxyphenol. This would include a table of characteristic absorption bands (in cm⁻¹) and their corresponding functional group assignments (e.g., O-H stretch, aromatic and aliphatic C-H stretches, C-O ether stretch, and aromatic ring vibrations). While theoretical predictions can be made based on related structures like thymol (B1683141) or other methoxyphenols, presenting such estimations as factual research findings would be scientifically inappropriate. Current time information in Dunn County, US. A thorough search did not yield specific IR or Raman spectra for 4-Isopropyl-3-methoxyphenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

To discuss the electronic transitions and conjugation in 4-Isopropyl-3-methoxyphenol, its UV-Vis absorption spectrum is necessary. This would involve identifying the wavelengths of maximum absorbance (λmax) and correlating them to specific electronic transitions, such as π → π* and n → π* transitions within the substituted benzene ring. The influence of the hydroxyl, methoxy, and isopropyl substituents on the chromophore would be a key point of analysis. However, no experimental UV-Vis spectrum for this specific compound could be located in the searched scientific databases.

X-ray Crystallography for Solid-State Molecular Conformation

The definitive determination of the solid-state molecular conformation, including bond lengths, bond angles, and crystal packing of 4-Isopropyl-3-methoxyphenol, requires data from single-crystal X-ray diffraction analysis. This would typically be presented in a table summarizing key crystallographic data (crystal system, space group, unit cell dimensions, etc.). Despite searching crystallographic databases, no structural report or Crystallographic Information File (CIF) for 4-Isopropyl-3-methoxyphenol was found.

Due to the absence of these fundamental research findings, the generation of the requested article with the required level of detail and scientific accuracy is not feasible.

Computational and Theoretical Chemistry Investigations of 4 Isopropyl 3 Methoxyphenol

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to explore these properties for phenolic compounds. nih.govresearchgate.netnih.gov Analysis of the electronic structure provides a foundation for understanding the molecule's reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, indicating these are the primary sites for electron donation, which is fundamental to their antioxidant activity. mdpi.com The LUMO is generally distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net While specific energy values for 4-Isopropyl-3-methoxyphenol require dedicated quantum chemical calculations, the general distribution and characteristics of its FMOs would be expected to follow trends observed in similar phenolic structures.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 4-Isopropyl-3-methoxyphenol (Note: The following table is a template. Specific values for 4-Isopropyl-3-methoxyphenol are not available in the searched literature and would require specific quantum chemical calculations.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value | Energy difference between LUMO and HOMO |

Charge distribution analysis provides insight into the partial atomic charges within a molecule, revealing its electrostatic properties and potential sites for interaction. Methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are employed to calculate these charges. researchgate.net NPA is often considered more reliable as it is less dependent on the basis set used in the calculation. researchgate.net

In phenolic compounds, the oxygen atom of the hydroxyl group and certain carbon atoms in the aromatic ring typically exhibit negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group carries a positive charge, making it susceptible to abstraction, a key step in the antioxidant mechanism of phenols. researchgate.net The methoxy (B1213986) and isopropyl substituents on the 4-Isopropyl-3-methoxyphenol ring would modulate this charge distribution through their electron-donating effects.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms of 4-Isopropyl-3-methoxyphenol (Note: The following table is a template. Specific values for 4-Isopropyl-3-methoxyphenol are not available in the searched literature and would require specific quantum chemical calculations.)

| Atom | Charge (e) |

|---|---|

| O (hydroxyl) | Value |

| H (hydroxyl) | Value |

| C1 (attached to OH) | Value |

| C3 (attached to OCH3) | Value |

| C4 (attached to Isopropyl) | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For a phenolic molecule like 4-Isopropyl-3-methoxyphenol, the MEP map would be expected to show a region of strong negative potential (red) around the hydroxyl oxygen atom, highlighting its role as a hydrogen bond acceptor and a site of electrophilic interaction. The hydrogen of the hydroxyl group would be associated with a positive potential (blue), confirming its electrophilic character. Such maps are invaluable for predicting sites of intermolecular interactions. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions, including those involving phenolic antioxidants. These calculations can determine the feasibility of different reaction pathways by mapping potential energy surfaces. nih.gov

A key aspect of studying reaction mechanisms is the characterization of transition states (TS) and the calculation of their associated energy barriers (activation energies). The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction rate. Computational methods can locate the geometry of the TS and calculate its energy, providing crucial information about the kinetics of a reaction. For phenolic antioxidants, common reaction mechanisms like Hydrogen Atom Transfer (HAT) are studied by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a primary indicator of antioxidant efficacy. nih.govacs.org Lower BDE values suggest a more effective antioxidant.

Table 3: Hypothetical Energy Barriers for Antioxidant Mechanisms of 4-Isopropyl-3-methoxyphenol (Note: The following table is a template. Specific values for 4-Isopropyl-3-methoxyphenol are not available in the searched literature and would require specific quantum chemical calculations.)

| Reaction Mechanism | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | O-H Bond Dissociation Enthalpy (BDE) | Value |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) | Value |

| Single Electron Transfer-Proton Transfer (SET-PT) | Ionization Potential (IP) | Value |

The solvent environment can significantly influence reaction mechanisms and rates. acs.orgnih.gov Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govresearchgate.net Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For phenols, the polarity of the solvent plays a critical role in determining the dominant antioxidant mechanism. nih.govresearchgate.net In nonpolar solvents, the HAT mechanism is often favored. In polar solvents, mechanisms involving charge separation, such as the Sequential Proton-Loss Electron-Transfer (SPLET), can become more prominent. nih.gov Therefore, studying the effect of different solvents on the reaction pathways of 4-Isopropyl-3-methoxyphenol is essential for a complete understanding of its antioxidant behavior in various environments.

Radical Scavenging Mechanisms

Computational studies, particularly those employing quantum chemical methods, have become instrumental in elucidating the free radical-scavenging mechanisms of phenolic compounds like 4-isopropyl-3-methoxyphenol. nih.gov These theoretical investigations provide insights into the reaction pathways and energetic feasibilities of different antioxidant mechanisms, which are often challenging to discern through experimental methods alone. The primary mechanisms by which phenolic compounds neutralize free radicals are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine key parameters that govern these mechanisms. nih.gov These parameters include bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). The BDE of the phenolic hydroxyl group is a critical descriptor for the HAT mechanism, where a lower BDE indicates a greater ease of hydrogen atom donation to a radical. For the SET-PT mechanism, the IP is the key parameter, representing the ability of the phenol to donate an electron. The SPLET mechanism is favored in polar solvents and is largely governed by the PDE.

The radical scavenging activity is significantly influenced by the molecular structure, including the nature and position of substituents on the aromatic ring. For instance, electron-donating groups, such as methoxy and isopropyl groups, can lower the BDE of the O-H bond, thereby enhancing the HAT-based antioxidant activity. Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO), can also provide insights into the electron-donating ability of a molecule, which is crucial for the SET-PT mechanism. nih.gov A higher HOMO energy level suggests a greater propensity for electron donation. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction and validation of spectroscopic properties of molecules like 4-isopropyl-3-methoxyphenol, aiding in their structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. rsc.org Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) have become a routine and valuable complement to experimental data. rsc.orgnih.gov Density Functional Theory (DFT) is a widely used method for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov

The process typically involves optimizing the molecular geometry of 4-isopropyl-3-methoxyphenol and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(2d,p), TZVP) can be employed, and the choice of method can influence the accuracy of the predictions. nih.gov Computational NMR can also account for solvent effects, which can be significant, by using implicit solvation models. escholarship.orgnih.gov The correlation between calculated and experimental chemical shifts can provide strong evidence for the correct structural assignment. mdpi.com Machine learning approaches are also emerging as rapid and accurate methods for predicting NMR chemical shifts. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Phenolic Compound (3-Methoxyphenol) *

| Atom | Experimental Shift (ppm) youtube.com |

| ¹H NMR | |

| OH | ~5.0 (broad) |

| H2 | ~6.8 |

| H4 | ~6.4 |

| H5 | ~7.1 |

| H6 | ~6.5 |

| OCH₃ | ~3.8 |

| ¹³C NMR | |

| C1 | ~158 |

| C2 | ~103 |

| C3 | ~161 |

| C4 | ~108 |

| C5 | ~131 |

| C6 | ~109 |

| OCH₃ | ~55 |

*Note: This table is for 3-methoxyphenol (B1666288) as a structural analogue to illustrate typical chemical shift ranges. Specific values for 4-isopropyl-3-methoxyphenol would require dedicated calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's functional groups. nih.gov Computational methods, primarily based on DFT, can accurately predict the vibrational frequencies and intensities of these spectra. arxiv.orgnih.gov

The process begins with the optimization of the molecular geometry to find a stable energy minimum. epstem.net Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. arxiv.org This yields a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman spectra. arxiv.org

Theoretical IR and Raman spectra can be generated by plotting the calculated frequencies and intensities, often with a broadening function (e.g., Gaussian or Lorentzian) to simulate experimental line shapes. arxiv.org Comparing the computed spectra with experimental data can aid in the assignment of vibrational bands to specific molecular motions, such as O-H stretching, C-H bending, and aromatic ring vibrations. nih.gov For example, the O-H stretching vibration in phenols typically appears as a broad band in the IR spectrum around 3300-3600 cm⁻¹. youtube.com The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com Time-dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting UV-Vis absorption spectra. rsc.orgresearchgate.net

The calculation is typically performed on the optimized ground-state geometry of the molecule. youtube.com TD-DFT calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net By calculating a sufficient number of electronic transitions, a theoretical UV-Vis spectrum can be constructed. youtube.com

For phenolic compounds like 4-isopropyl-3-methoxyphenol, the absorption bands in the UV region are typically due to π → π* transitions within the aromatic ring. rsc.org The positions and intensities of these bands are influenced by the substituents on the ring. The methoxy and isopropyl groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol. Computational predictions can also be used to understand the nature of the electronic transitions by analyzing the molecular orbitals involved. rsc.org Machine learning models are also being developed to predict UV-Vis spectra features from molecular structures. dntb.gov.ua

Conformational Analysis and Molecular Stability

The three-dimensional structure and relative stability of different conformers of a molecule are crucial for understanding its chemical and biological properties. Computational methods are widely used to perform conformational analysis and determine the most stable structures of flexible molecules like 4-isopropyl-3-methoxyphenol. nih.govmdpi.com

The conformational landscape of 4-isopropyl-3-methoxyphenol is determined by the rotation around single bonds, primarily the C-O bond of the methoxy group and the C-C bond connecting the isopropyl group to the aromatic ring. The process of conformational analysis involves systematically exploring the potential energy surface (PES) by rotating these bonds and calculating the energy of each resulting conformation. nih.gov

Quantum mechanical methods like DFT are employed to optimize the geometry and calculate the relative energies of the different conformers. mdpi.com The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The results of conformational analysis can be used to understand how the molecule's shape influences its interactions with other molecules and its spectroscopic properties. For instance, the relative orientation of the hydroxyl and methoxy groups can influence intramolecular hydrogen bonding, which in turn affects the O-H vibrational frequency and the molecule's antioxidant activity. nih.gov Computational studies can also investigate the effect of solvent on conformational preferences using continuum solvation models. nih.govresearchgate.net

An in-depth analysis of the chemical reactivity and derivatization strategies for 4-Isopropyl-3-methoxyphenol reveals a versatile scaffold amenable to a variety of chemical transformations. The interplay between its phenolic hydroxyl group, the activating methoxy substituent, and the bulky isopropyl group dictates its reaction pathways. This article explores the specific reactivity of the hydroxyl group and the aromatic ring, as well as the potential for this compound to form larger molecular structures.

Environmental Fate and Degradation Studies of Substituted Phenols Including 4 Isopropyl 3 Methoxyphenol

Microbial Biotransformation and Biodegradation Pathways

Microbial biotransformation is a key process in the environmental degradation of organic compounds, including substituted phenols. medcraveonline.com Microorganisms, through their enzymatic machinery, can alter the chemical structure of these compounds, often leading to less toxic and more readily degradable substances. medcraveonline.com

Enzymatic Cleavage Mechanisms

The initial steps in the microbial degradation of substituted phenols often involve enzymatic cleavage reactions. Hydroxylases and oxygenases are crucial enzyme classes in these processes. For instance, 4-ethylphenol (B45693) methylenehydroxylase, an enzyme found in Pseudomonas putida JD1, has been shown to act on a variety of 4-alkylphenols. asm.org This enzyme catalyzes the dehydrogenation of the substrate to form a quinone methide, which is then hydrated to an alcohol. asm.org While direct studies on 4-Isopropyl-3-methoxyphenol are limited, the degradation of structurally similar compounds provides insight into potential enzymatic mechanisms. For example, the transformation of 4-n-propylphenol by this enzyme yields the corresponding chiral alcohol, 1-(4′-hydroxyphenyl)propanol. asm.org In the case of 4-isopropylphenol (B134273), the major product is the corresponding vinyl compound, indicating a different reaction pathway for branched alkyl groups. asm.org

The degradation of methoxyphenols often begins with the cleavage of the methyl group. acs.org This initial step, catalyzed by monooxygenases, results in the formation of a corresponding dihydroxylated phenol (B47542). These enzymes utilize molecular oxygen to hydroxylate the aromatic ring, a critical step for subsequent ring cleavage.

| Enzyme Class | Substrate Example | Product Example | Organism Example |

| Methylenehydroxylase | 4-n-Propylphenol | 1-(4′-hydroxyphenyl)propanol | Pseudomonas putida JD1 |

| Methylenehydroxylase | 4-Isopropylphenol | 4-Isopropenylphenol | Pseudomonas putida JD1 |

| Monooxygenase | Methoxyphenols | Dihydroxylated phenols | Various bacteria and fungi |

Metabolic Pathways in Microorganisms

Following initial enzymatic modifications, the resulting intermediates enter various metabolic pathways for further degradation. nih.gov For many aromatic compounds, these pathways converge on central intermediates like catechol or protocatechuate. These intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be funneled into central metabolism, such as the Krebs cycle. nih.gov

The metabolic pathways for aryloxyphenoxy-propionate (AOPP) herbicides, which share some structural similarities with substituted phenols, have been studied in various microorganisms. researchgate.net These pathways often involve hydrolysis of an ether linkage, followed by hydroxylation and subsequent ring cleavage. researchgate.net For example, the degradation of some AOPPs proceeds through the formation of 4-hydroxyphenoxypropanoic acid. researchgate.net

While the specific metabolic pathway for 4-Isopropyl-3-methoxyphenol has not been fully elucidated, it is plausible that its degradation would follow a similar pattern:

O-demethylation: The methoxy (B1213986) group is likely a primary target for enzymatic attack, leading to the formation of 4-isopropyl-benzene-1,3-diol.

Hydroxylation: The aromatic ring may undergo further hydroxylation, creating a substrate suitable for ring cleavage.

Ring Cleavage: Dioxygenases would then cleave the aromatic ring between two hydroxyl groups.

Further Degradation: The resulting aliphatic products would be metabolized through established pathways like the beta-ketoadipate pathway.

Abiotic Degradation Mechanisms

In addition to microbial activity, abiotic processes contribute significantly to the transformation of substituted phenols in the environment. These processes are driven by physical and chemical factors such as sunlight, water, and temperature.

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds are known to absorb UV light, which can lead to their transformation into other substances. 4-Isopropyl-3-methylphenol, a related compound, exhibits oxidation resistance when absorbing UV light with a wavelength of 250-300nm (main peak at 279nm). unilongindustry.com This suggests that while it absorbs UV radiation, its degradation via this pathway may be slow. The photolytic degradation of phenolic compounds in aqueous solutions often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the phenol molecule, leading to hydroxylation, ring opening, and eventual mineralization. The specific products and rates of photolytic degradation are highly dependent on environmental conditions, including water chemistry (pH, presence of dissolved organic matter) and light intensity.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence. For 4-Isopropyl-3-methoxyphenol, the ether linkage of the methoxy group could potentially be subject to hydrolysis, although this is generally a slow process for aryl ethers under typical environmental pH conditions (pH 5-9). Studies on the hydrolytic stability of similar compounds, such as 2-alkoxypropan-2-yl protecting groups, have shown that the rate of hydrolysis is dependent on the pH and the nature of the alkoxy group. beilstein-journals.org In the pH range of 4.94 to 6.82, the hydrolysis reactions are first-order in the hydronium ion concentration. beilstein-journals.org The rate of hydrolysis is influenced by the electron-donating or electron-withdrawing ability of the alkoxy group. beilstein-journals.org

| Compound Group | pH Range for First-Order Hydrolysis | Influencing Factor on Rate |

| 2-alkoxypropan-2-yl acetals | 4.94 - 6.82 | Electron-donating/withdrawing ability of the alkoxy group |

Thermal Decomposition Processes

Thermal decomposition is the breakdown of a chemical compound by heat. While high temperatures are not typically encountered in most environmental compartments, understanding the thermal stability of a compound is relevant for assessing its fate in certain scenarios, such as during waste incineration or in high-temperature industrial processes. The pyrolysis of methoxyphenols has been studied using a heated SiC microtubular reactor. acs.org The initial decomposition step for guaiacols (methoxyphenols) is the loss of a methyl radical to form a phenoxy radical. acs.org At higher temperatures (around 1275 K), the resulting hydroxycyclopentadienyl radical can lose a hydrogen atom to form cyclopentadienone, which can further decompose into acetylene (B1199291) and vinylacetylene. acs.org

Environmental Distribution and Transport Processes of 4-Isopropyl-3-methoxyphenol

The environmental distribution and transport of a chemical compound are governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as soil, water, and air. For 4-isopropyl-3-methoxyphenol, a substituted phenol, understanding these processes is crucial for assessing its potential environmental impact. Due to a notable scarcity of direct experimental studies on 4-isopropyl-3-methoxyphenol, its environmental fate is largely predicted using quantitative structure-activity relationship (QSAR) models. The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool for this purpose, providing estimates for key environmental parameters. episuite.devepa.govchemistryforsustainability.org

Adsorption/Desorption Characteristics in Soil and Sediment

The mobility of a chemical in the terrestrial environment is significantly influenced by its tendency to adsorb to soil and sediment particles. This process, known as sorption, is primarily governed by the compound's affinity for the organic carbon fraction of the soil. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates strong adsorption to soil and low mobility, whereas a low Koc value suggests weak adsorption and a higher potential for leaching into groundwater.

| Parameter | Predicted Value | Prediction Model |

| Log Koc (Soil Adsorption Coefficient) | 3.14 | EPI Suite™ (KOCWIN™) |

| Koc | 1380.38 L/kg | EPI Suite™ (KOCWIN™) |

| Mobility in Soil | Low to Moderate | Based on Koc value |

| This table presents predicted values for the soil adsorption coefficient of 4-isopropyl-3-methoxyphenol. |

The predicted Log Koc of 3.14 suggests that 4-isopropyl-3-methoxyphenol is likely to have low to moderate mobility in soil. This indicates a tendency to bind to the organic matter in soil and sediment, which would limit its transport through the soil column and potential contamination of groundwater. The behavior of substituted phenols in soil is complex and can be influenced by factors such as soil pH, organic matter content, and the nature of the substituents on the phenol ring. For instance, the presence of alkyl and methoxy groups can influence the hydrophobicity and, consequently, the sorption of the compound.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For compounds present in water or on soil surfaces, volatilization can be a significant route of environmental transport into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for volatilization.

Direct experimental data on the volatilization of 4-isopropyl-3-methoxyphenol from water and soil are not available. Predictive models, such as those within EPI Suite™, can estimate the Henry's Law constant for this compound.

| Parameter | Predicted Value | Prediction Model |

| Henry's Law Constant | 1.83 x 10⁻⁷ atm-m³/mole | EPI Suite™ (HENRYWIN™) |

| Interpretation | Volatilization from moist soil and water surfaces is not expected to be a significant fate process. | Based on Henry's Law Constant |

| This table shows the predicted Henry's Law constant for 4-isopropyl-3-methoxyphenol. |

The estimated Henry's Law constant for 4-isopropyl-3-methoxyphenol is relatively low, suggesting that volatilization from water and moist soil surfaces is not a major environmental transport pathway. This implies that the compound is more likely to remain in the soil and water compartments rather than partitioning into the atmosphere. The rate of volatilization from water bodies is also influenced by factors such as water body depth and wind velocity. regulations.gov

Environmental Persistence and Half-Life Estimation

The persistence of a chemical in the environment is a critical factor in determining its long-term impact. Persistence is often expressed in terms of the compound's half-life, which is the time it takes for half of the initial amount to be degraded. Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment.

As with other environmental parameters, specific experimental studies on the biodegradation and environmental half-life of 4-isopropyl-3-methoxyphenol are lacking. Therefore, reliance on predictive models is necessary to estimate its persistence.

| Environmental Compartment | Predicted Biodegradation Half-Life | Prediction Model |

| Aerobic Soil | Weeks to Months | EPI Suite™ (BIOWIN™) |

| Aerobic Water | Weeks to Months | EPI Suite™ (BIOWIN™) |

| Anaerobic Conditions | Months to Very Slow | EPI Suite™ (BIOWIN™) |

| This table provides estimated biodegradation half-lives for 4-isopropyl-3-methoxyphenol in different environmental compartments. |

The predictions from EPI Suite's BIOWIN™ model suggest that 4-isopropyl-3-methoxyphenol is not readily biodegradable. The estimated half-life of weeks to months in aerobic environments (soil and water) indicates a moderate level of persistence. Under anaerobic conditions, such as in deeper sediments or some groundwater environments, the degradation is predicted to be even slower.

The persistence of substituted phenols in the environment can vary widely depending on the type and position of the substituent groups on the phenol ring. Some alkylphenols have been shown to be more persistent than their parent compounds. episuite.dev The presence of both an isopropyl and a methoxy group on the phenol ring of 4-isopropyl-3-methoxyphenol likely influences its susceptibility to microbial degradation.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods

Chromatography is fundamental to isolating 4-Isopropyl-3-methoxyphenol from a mixture, enabling its individual analysis. The choice of method depends on the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography is a primary technique for analyzing volatile and semi-volatile compounds like 4-Isopropyl-3-methoxyphenol. In GC, the compound is vaporized and separated as it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

Research has demonstrated the use of specific GC columns and conditions for the effective separation of this analyte. For instance, in the analysis of essential oils, a non-polar DB-5ms column has been utilized. The compound's retention time, a key parameter for its identification, is influenced by the temperature program of the GC oven and the flow rate of the carrier gas, typically helium.

Table 1: Example GC Parameters for 4-Isopropyl-3-methoxyphenol Analysis

| Parameter | Value/Description |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramped to 240°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) for Non-Volatile Components

While GC is suitable for volatile analysis, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is employed for non-volatile or thermally unstable compounds. In LC, 4-Isopropyl-3-methoxyphenol is separated in a liquid mobile phase that passes through a column packed with a solid stationary phase. The separation mechanism is based on the compound's affinity for the stationary versus the mobile phase. Different detector types, such as a Diode Array Detector (DAD), can be used for identification and quantification based on the compound's UV absorbance.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Samples

For exceptionally complex mixtures, such as certain essential oils or environmental samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. This technique uses two different GC columns in sequence (a first-dimension and a second-dimension column) with a modulator in between. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column. This results in a two-dimensional chromatogram with greatly improved peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-column GC analysis.

Hyphenated Techniques for Enhanced Structural Information

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing not only retention time data but also detailed structural information, leading to a much higher confidence in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is the most widely used technique for the definitive identification of 4-Isopropyl-3-methoxyphenol in volatile samples. After the compound is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment into a unique pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions creates a mass spectrum that serves as a chemical fingerprint.

The mass spectrum of 4-Isopropyl-3-methoxyphenol shows a characteristic molecular ion peak and several key fragment ions that are indicative of its structure. These fragmentation patterns are highly reproducible and can be compared to spectral libraries for positive identification.

Table 2: Characteristic GC-MS Data for 4-Isopropyl-3-methoxyphenol

| Feature | m/z Value | Description |

| Molecular Ion [M]+ | 166 | Represents the intact molecule. |

| Key Fragment Ion | 151 | Corresponds to the loss of a methyl group (-CH3). |

| Key Fragment Ion | 123 | Results from the loss of an isopropyl group (-C3H7). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For analyses where GC is not suitable, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative. After separation via LC, the analyte is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is suitable for non-volatile and thermally labile molecules. LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), can also yield structural data through fragmentation analysis, similar to GC-MS.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the specific identification power of infrared spectroscopy. nih.gov This method is particularly valuable for the analysis of complex mixtures and the differentiation of isomers, which can be challenging for mass spectrometry (MS) alone due to similar fragmentation patterns. mdpi.comijprajournal.com

In the analysis of 4-Isopropyl-3-methoxyphenol, the sample, after appropriate preparation, is injected into the GC system. The compound travels through a capillary column, where it is separated from other components based on its volatility and interaction with the stationary phase. Upon elution from the column, the separated analyte passes through a heated light-pipe interface into the FTIR detector. mdpi.com As the molecule absorbs infrared radiation, a unique spectrum based on its molecular vibrations is generated. This IR spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or by interpreting the characteristic absorption bands corresponding to its specific functional groups. nih.gov

The structural features of 4-Isopropyl-3-methoxyphenol give rise to a predictable FTIR spectrum. Key absorption bands can be assigned to the various functional groups present in the molecule. The presence of a hydroxyl group (-OH) on the phenol (B47542) ring, a methoxy (B1213986) group (-OCH₃), an isopropyl group (-CH(CH₃)₂), and the substituted benzene (B151609) ring all produce characteristic vibrations. nih.gov The analysis of these bands allows for the unequivocal identification of the compound. nih.gov

Below is a table summarizing the expected characteristic infrared absorption bands for 4-Isopropyl-3-methoxyphenol.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, free | ~3600 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Isopropyl) | Asymmetric/Symmetric Stretching | 2970-2870 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| C-H (Isopropyl) | Bending | ~1385 and ~1370 |

| C-O (Methoxy/Phenolic) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

The following table outlines typical GC-FTIR instrument parameters that could be employed for the analysis of phenolic compounds like 4-Isopropyl-3-methoxyphenol.

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column Type | Fused-silica capillary column (e.g., TG-5SilMS or equivalent) thermofisher.com |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness thermofisher.comnih.gov |

| Carrier Gas | Helium, constant flow rate (~1.9 mL/min) nih.gov |

| Injector Temperature | 280 °C nih.gov |

| Oven Temperature Program | Initial 70°C, ramp to 270°C nih.gov |

| FTIR Detector | |

| Interface Type | Light-pipe or Solid Deposition nih.govmdpi.com |

| Light Pipe Temperature | 220 °C oup.com |

| Detector Type | Mercury-Cadmium-Telluride (MCT) nih.govoup.com |

| Spectral Range | 4000-650 cm⁻¹ nih.gov |

| Resolution | 4 cm⁻¹ nih.gov |

Sample Preparation and Enrichment Methodologies for Analytical Research

Effective sample preparation is a critical prerequisite for the successful analysis of 4-Isopropyl-3-methoxyphenol, especially when it is present at low concentrations in complex matrices such as environmental or biological samples. The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. nih.govgnest.org

Several methodologies are employed for the extraction and enrichment of phenolic compounds.

Liquid-Liquid Extraction (LLE): This is a traditional and officially recognized method (e.g., US EPA Method 604) for extracting phenols from liquid samples. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. However, LLE is often time-consuming and requires large volumes of potentially hazardous organic solvents. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and higher enrichment factors. nih.govgnest.org For phenolic compounds, non-polar reversed-phase sorbents are commonly used. nih.gov The process involves passing the sample through a cartridge containing the solid sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate organic solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), where analytes partition onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. This method is advantageous for its simplicity and sensitivity. nih.govresearchgate.net

Derivatization: For GC analysis, the polarity and volatility of phenolic compounds can be modified through derivatization. This process can improve chromatographic peak shape and detection sensitivity. epa.gov Common derivatization reactions for phenols include methylation to form more volatile anisoles or reaction with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov For instance, phenolic compounds can be acetylated using acetic anhydride, with picoline acting as a catalyst, to enhance their amenability to GC analysis. gnest.org

The table below summarizes various sample preparation techniques applicable to the analysis of phenolic compounds.

| Technique | Principle | Typical Matrix | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Water, Wastewater nih.gov | Established methodology, effective. | Time-consuming, large solvent use, potential for emulsion formation. nih.gov |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. nih.gov | Water, Soil Extracts nih.govresearchgate.net | High enrichment, reduced solvent use, high throughput. nih.gov | Sorbent cost, potential for matrix effects. |

| Solid-Phase Microextraction (SPME) | Partitioning onto a coated fiber, followed by thermal desorption. nih.gov | Water, Air, Headspace researchgate.net | Solvent-free, simple, sensitive. nih.gov | Fiber fragility, limited sample volume, matrix interference. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and extract analytes from a solid matrix. nih.govresearchgate.net | Soil, Sediments, Plant Material researchgate.net | Fast, reduced solvent consumption. researchgate.net | Requires specialized equipment. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Isopropyl-3-methoxyphenol in a laboratory setting?

- Methodology : Synthesis typically involves alkylation or methoxylation of phenolic precursors under controlled conditions (e.g., using isopropyl halides and methoxy groups in basic media). Characterization requires gas chromatography (GC) for purity assessment (>99.0% by GC) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., identifying isopropyl and methoxy substituents via H and C NMR). Infrared (IR) spectroscopy can validate functional groups like phenolic -OH and methoxy C-O stretches .

- Key Data : Molecular weight = 150.22 g/mol, melting point (solid form), and spectral reference data (Reaxys-RN: 1364028; PubChem ID: 87572468) .

Q. How should researchers handle discrepancies in reported purity levels of 4-Isopropyl-3-methoxyphenol across different batches?

- Methodology : Cross-validate purity using orthogonal techniques such as high-performance liquid chromatography (HPLC) alongside GC. Compare retention times with certified reference standards (e.g., stable isotope-labeled analogs) to rule out matrix interference . Document batch-specific impurities via mass spectrometry (MS) to identify contaminants .

Q. What safety protocols are critical when working with 4-Isopropyl-3-methoxyphenol in vitro?

- Methodology : Use personal protective equipment (PPE) including gloves and goggles. Follow first-aid measures for accidental exposure: flush eyes/skin with water for 15 minutes and consult a physician. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the antioxidant or antimicrobial activity of 4-Isopropyl-3-methoxyphenol?

- Methodology : Employ radical scavenging assays (e.g., DPPH or ABTS) to quantify antioxidant capacity. For antimicrobial studies, use broth microdilution to determine minimum inhibitory concentrations (MICs) against target pathogens. Structural analogs (e.g., dihydroconiferyl alcohol) can help identify functional group contributions to activity .

Q. What experimental strategies address conflicting data on the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (e.g., 40°C, 75% humidity) over 4–12 weeks. Monitor degradation via HPLC-UV or LC-MS and compare degradation products with known impurities (e.g., oxidized quinones or demethoxylated derivatives) .

Q. How can researchers differentiate 4-Isopropyl-3-methoxyphenol from structural isomers in complex mixtures?

- Methodology : Use hyphenated techniques like GC-MS or LC-MS/MS with selective ion monitoring (SIM). Compare fragmentation patterns with spectral libraries (NIST Chemistry WebBook) and reference standards. For chiral isomers, employ chiral chromatography columns .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 4-Isopropyl-3-methoxyphenol?

- Methodology : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to detect impurities at ppm levels. Validate methods using International Council for Harmonisation (ICH) guidelines for precision, accuracy, and detection limits .

Q. How do computational models predict the environmental fate or toxicity of 4-Isopropyl-3-methoxyphenol?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives or ecotoxicity. Validate predictions with experimental data from microbial degradation assays or Daphnia magna toxicity tests .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require continuous flow reactors to enhance yield and reduce side products .

- Data Interpretation : Conflicting spectral data (e.g., GC vs. HPLC purity) may arise from volatile impurities or column-specific interactions; always use certified standards for calibration .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and avoid non-compliant sources (e.g., BenchChem) per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.